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Compound of Interest

Compound Name: 3-(tert-Butyl)-2-Chlorobenzoic Acid
Cat. No.: B13709203
Get Quote

Part 1: Chemical Identity & Structural Dynamics

2-Chloro-3-tert-butylbenzoic acid is a trisubstituted benzene derivative where the interplay
between the bulky tert-butyl group and the adjacent chlorine atom creates a unique
"buttressing effect.” This steric pressure significantly influences the molecule's reactivity,
conformation, and utility in designing conformationally restricted pharmacophores.

Core Identification Data

Property Specification

CAS Registry Number 1369813-11-5

IUPAC Name 2-Chloro-3-(1,1-dimethylethyl)benzoic acid
Molecular Formula C11H13CIO2

Molecular Weight 212.67 g/mol

Appearance White to off-white crystalline powder
Predicted pKa ~2.8 — 3.0 (Acidified by the Ortho effect)
LogP (Predicted) 3.8 — 4.1 (Highly lipophilic)
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The "Buttressing Effect" & Conformational Lock

Unlike simple benzoic acids, the 1,2,3-substitution pattern in this molecule forces a non-planar
conformation.

o Primary Steric Clash: The bulky tert-butyl group at position 3 pushes against the chlorine
atom at position 2.

o Secondary Steric Clash: The displaced chlorine atom exerts pressure on the carboxylic acid
group at position 1.

o Result: The carboxylic acid moiety is forced out of coplanarity with the benzene ring. This
"deconjugation” increases the acidity (lowering pKa) relative to its meta/para isomers and
prevents metabolic conjugation in biological systems, making it a valuable scaffold for
metabolically stable drugs.
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Figure 1: The steric relay mechanism (Buttressing Effect) defining the molecular geometry.

Part 2: Synthesis & Manufacturing Protocols

Due to the difficulty of introducing a chlorine atom between a carboxyl and a tert-butyl group,
direct electrophilic aromatic substitution is regiochemically poor. The most robust synthetic
route relies on Directed Ortho-Lithiation or the Oxidation of a Pre-functionalized Toluene.

Route A: The "Grignard/Lithiation" Approach (High
Purity)

This method is preferred for medicinal chemistry applications requiring high isomeric purity. It
utilizes 1-bromo-2-chloro-3-tert-butylbenzene as the key precursor.

Reagents & Materials:
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Precursor: 1-bromo-2-chloro-3-tert-butylbenzene

Metalating Agent:iso-Propylmagnesium chloride (TurboGrignard) or n-Butyllithium

Electrophile: Dry CO2z gas or solid dry ice

Solvent: Anhydrous THF

Step-by-Step Protocol:

o Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

 Dissolution: Dissolve 10.0 g (40 mmol) of 1-bromo-2-chloro-3-tert-butylbenzene in 100 mL
anhydrous THF. Cool to -78°C.[1]

o Halogen-Metal Exchange: Slowly add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 30
minutes. Maintain internal temperature below -70°C.

o Note: The bulky tert-butyl group protects the 3-position, but the exchange specifically
targets the bromine at position 1 due to the weaker C-Br bond compared to C-CI.

o Carboxylation: Bubble anhydrous CO:z gas through the solution for 60 minutes while allowing
the mixture to warm to 0°C. The solution will become a thick slurry (lithium benzoate salt).

e Quench & Workup: Quench with 1N HCI until pH < 2. Extract with Ethyl Acetate (3x).

« Purification: The crude acid is recrystallized from Hexane/Ethyl Acetate (9:1) to yield white
needles.

Route B: The "Toluene Oxidation" Approach (Industrial
Scalability)

For larger scales, oxidizing the methyl group of 2-chloro-3-tert-butyltoluene is more cost-
effective.
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Figure 2: Industrial synthesis pathway via oxidation of the toluene precursor.

Part 3: Applications in Drug Discovery &

Agrochemicals
Agrochemical Potency (Ryanodine Receptors)

This scaffold is a structural analog of the anthranilic diamide class of insecticides (e.g.,
Chlorantraniliprole). The 2-chloro-3-alkyl motif is critical for binding to the ryanodine receptor in
insects.
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e Mechanism: The bulky 3-tert-butyl group locks the amide bond (formed at C1) into a specific
dihedral angle, maximizing binding affinity to the receptor pocket while preventing metabolic
degradation by cytochrome P450 enzymes.

Medicinal Chemistry: The "Molecular Wedge"

In drug design, 2-chloro-3-tert-butylbenzoic acid is used as a conformational restrictor.

o Scaffold Use: When coupled to amines, the resulting benzamide is twisted. This is used to
mimic twisted biaryl systems or to force a peptide backbone into a turn conformation.

 Lipophilicity: The tert-butyl group significantly increases the LogP, enhancing blood-brain
barrier (BBB) penetration for CNS targets.

Part 4: Safety & Handling (MSDS Summary)

Hazard Class GHS Code Description

Skin Irritation H315 Causes skin irritation.

Causes serious eye damage
Eye Damage H318 o _ _
(Acidic corrosive potential).

) o Toxic to aquatic life with long-
Aquatic Toxicity H411 ) )
lasting effects (High LogP).

Handling Protocol:

» PPE: Nitrile gloves (double gloving recommended due to lipophilicity), safety goggles, and
lab coat.

o Storage: Store in a cool, dry place. The compound is stable but should be kept away from
strong bases and oxidizing agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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